3-(3-Bromophenoxy)benzonitrile
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Overview
Description
3-(3-Bromophenoxy)benzonitrile: is an organic compound with the molecular formula C13H8BrNO It is a derivative of benzonitrile, where a bromophenoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(3-Bromophenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-bromophenol with 3-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of primary amines
Scientific Research Applications
Chemistry: 3-(3-Bromophenoxy)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenoxy)benzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .
Comparison with Similar Compounds
- 2-(3-Bromophenoxy)benzonitrile
- 4-(3-Bromophenoxy)benzonitrile
- 3-Bromobenzonitrile
Comparison: 3-(3-Bromophenoxy)benzonitrile is unique due to the position of the bromophenoxy group on the benzene ring. This positional isomerism can lead to differences in reactivity and physical properties. For example, 2-(3-Bromophenoxy)benzonitrile may exhibit different steric and electronic effects compared to this compound, influencing its reactivity in chemical reactions.
Properties
IUPAC Name |
3-(3-bromophenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYQOVHFAOFRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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